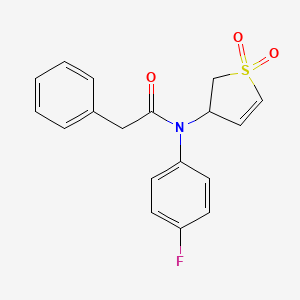

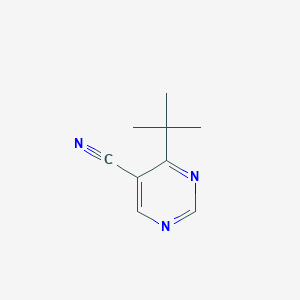

![molecular formula C18H15Cl2N3O3S B2959598 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole CAS No. 551931-00-1](/img/structure/B2959598.png)

3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

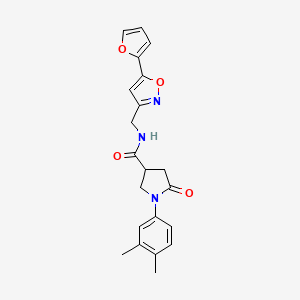

The compound is a complex organic molecule that likely contains a 1,2,4-oxadiazole ring, which is a type of heterocyclic aromatic ring . It also contains chlorophenyl and pyrrolidinyl groups .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions of dichlorobenzoyl chloride and arylamine compounds . Another method involved the synthesis of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Cytotoxic Activities

Compounds related to 3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole have been synthesized and evaluated for their antimicrobial and cytotoxic activities. For instance, sulfone linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, demonstrated comparable antibacterial activity to chloramphenicol against Pseudomonas aeruginosa and antifungal activity to ketoconazole against Penicillium chrysogenum. Notably, vinylsulfonyl oxadiazole showed significant cytotoxic activity on A549 lung carcinoma cells (Muralikrishna et al., 2012).

Anti-Cancer Properties

Another research direction focuses on the anti-cancer properties of 1,3,4-oxadiazolyl tetrahydropyridines. These compounds have attracted attention for their potential antimicrobial, antifungal, and especially anti-cancer activities. The synthesis of substituted 1,3,4-oxadiazoles and their derivatives, incorporating tetrahydropyridine moieties, has been explored to study their anti-cancer activities, with several analogs displaying moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007).

Antiviral Activity

The synthesis of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides led to the discovery of compounds with anti-tobacco mosaic virus activity. This illustrates the potential of 1,3,4-oxadiazole derivatives in developing antiviral agents (Chen et al., 2010).

Antibacterial Activity Against Plant Pathogens

Sulfone derivatives containing the 1,3,4-oxadiazole moiety have shown promising in vitro antibacterial bioactivities against tobacco bacterial wilt at 200 μg/mL. The structure-activity relationship suggests that these compounds could serve as potential bactericides for plants, offering an innovative approach to combat bacterial wilt (Xu et al., 2012).

Alzheimer’s Disease Treatment Potential

Research on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide aimed at evaluating new drug candidates for Alzheimer’s disease highlighted the enzyme inhibition activity against acetylcholinesterase (AChE), suggesting a promising avenue for developing treatments for this neurodegenerative disorder (Rehman et al., 2018).

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-5-[1-(2-chlorophenyl)sulfonylpyrrolidin-2-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O3S/c19-13-6-3-5-12(11-13)17-21-18(26-22-17)15-8-4-10-23(15)27(24,25)16-9-2-1-7-14(16)20/h1-3,5-7,9,11,15H,4,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHVQJUKXYKRAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

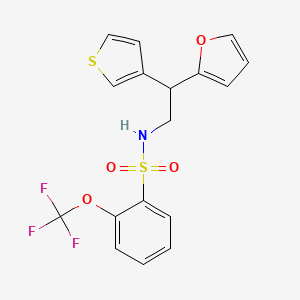

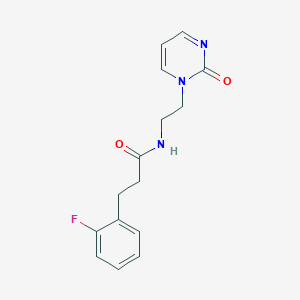

![3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2959516.png)

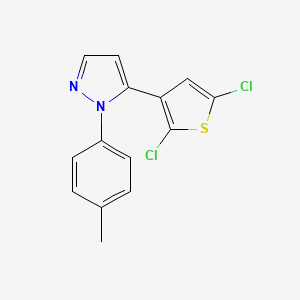

![N-[2-(Dimethylamino)ethyl]-2-(1,1-dimethylethyl)-7-(4-fluorophenyl)-N-(phenylmethyl)-pyrazolo[1,5-a]pyrimidine-5-carboxamide](/img/no-structure.png)

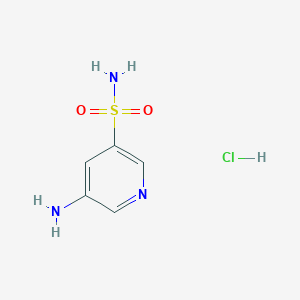

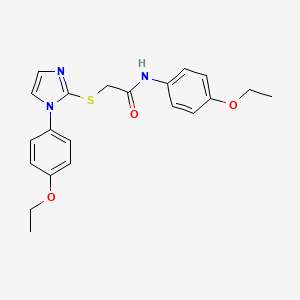

![Ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2959526.png)

![1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrole-2-carbohydrazide](/img/structure/B2959531.png)

![(E)-3-(dimethylamino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2959532.png)